N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Physicochemical profiling Drug-likeness Solubility prediction

N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS 941905-45-9, molecular formula C16H24N2O3S2, molecular weight 356.5 g/mol) is a synthetic small molecule belonging to the sulfonylpiperidine acetamide class. The compound incorporates a piperidine ring substituted at the 1-position with a thiophene-2-sulfonyl group and at the 2-position with an N-cyclopentyl acetamide chain.

Molecular Formula C16H24N2O3S2
Molecular Weight 356.5
CAS No. 941905-45-9
Cat. No. B2609383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
CAS941905-45-9
Molecular FormulaC16H24N2O3S2
Molecular Weight356.5
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C16H24N2O3S2/c19-15(17-13-6-1-2-7-13)12-14-8-3-4-10-18(14)23(20,21)16-9-5-11-22-16/h5,9,11,13-14H,1-4,6-8,10,12H2,(H,17,19)
InChIKeyVTWKNDBUICMQMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS 941905-45-9) – Compound Class and Core Characteristics for Procurement Evaluation


N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS 941905-45-9, molecular formula C16H24N2O3S2, molecular weight 356.5 g/mol) is a synthetic small molecule belonging to the sulfonylpiperidine acetamide class [1]. The compound incorporates a piperidine ring substituted at the 1-position with a thiophene-2-sulfonyl group and at the 2-position with an N-cyclopentyl acetamide chain [1]. It is cataloged in the ZINC database (ZINC1892774) with a calculated logP of 2.121 and a fraction sp3 of 0.50, indicating moderate lipophilicity and balanced conformational flexibility [2]. The compound is commercially available from multiple vendors at purities typically ≥95% for research use only [1].

Sulfonylpiperidine acetamide scaffold probe Defined N-cyclopentyl and thiophene-2-sulfonyl substitution for SAR expansion.
Moderate lipophilicity Balanced computed logP and sp³ fraction support assay compatibility and permeability profiling.
Research-use only Commercially available at research-grade purity for in vitro and analytical workflows.

Why N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide Cannot Be Replaced by In-Class Analogs Without Verification


Sulfonylpiperidine acetamides bearing different N-substituents (e.g., phenyl, m-tolyl, 2-ethoxyphenyl, cyclohexyl, or 2-chlorobenzyl analogs) exhibit divergent steric, electronic, and conformational profiles that are known to modulate target binding, selectivity, and pharmacokinetic behavior across this scaffold class [1]. Specifically, exchanging the N-cyclopentyl group for a planar aryl ring or a bulkier cyclohexyl moiety alters hydrogen-bonding capacity, lipophilicity (logP), and the accessible conformational space of the acetamide side chain [2]. Although direct comparative pharmacological data for CAS 941905-45-9 against specific analogs is not available in the open scientific literature as of 2026, class-level SAR evidence from related sulfonylpiperidine series demonstrates that even modest structural perturbations can lead to significant shifts in potency, selectivity, and off-target profiles [3]. Consequently, end-users should not assume functional interchangeability without empirical verification in their specific assay systems.

N-substituent governs scaffold properties Exchanging cyclopentyl for aryl or cyclohexyl analogs alters logP, H-bonding, and conformational space — may shift assay behavior and target recognition.
Class-level SAR, not compound-specific validation Literature supports sensitivity to structural modifications, but direct comparative data for this compound are absent; empirical verification in your assay is essential.
Functional interchangeability not guaranteed Even modest changes can result in significant shifts in potency and selectivity — do not substitute without side-by-side evaluation.

Quantitative Differentiation Evidence for N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (941905-45-9) – Direct Comparator Analysis


Lipophilicity Shift: N-Cyclopentyl vs. N-Phenyl Analog – Computed logP Comparison

The N-cyclopentyl substituent of 941905-45-9 imparts a computed logP (XLogP3-AA) of 2.5 [1], compared to the N-phenyl analog N-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, which exhibits a computed logP of approximately 3.1 [2]. This 0.6 log unit decrease in lipophilicity for the cyclopentyl derivative suggests improved aqueous solubility and potentially altered membrane permeability relative to the aryl congener, a factor relevant for in vitro assay behavior and in vivo distribution predictions.

Lipophilicity shift
Computed
XLogP3-AA 2.5 vs N-phenyl analog 3.1
ΔlogP ≈ −0.6
Supports physicochemical property differentiation for assay selection.
In silico prediction; not experimentally measured.
Physicochemical profiling Drug-likeness Solubility prediction

Molecular Weight and Heavy Atom Count Differentiation from N-(3,5-Dimethylphenyl) Analog

CAS 941905-45-9 has a molecular weight of 356.5 g/mol with 23 heavy atoms [1], whereas the N-(3,5-dimethylphenyl) analog (CAS 941991-42-0) bears a molecular weight of 392.5 g/mol with 26 heavy atoms due to the additional substituted aryl group . This 36 g/mol difference (~10% reduction) positions the cyclopentyl derivative more favorably within Lipinski and fragment-like property space, potentially offering higher ligand efficiency if equipotent at the target.

MW & heavy atoms
Computed
356.5 g/mol, 23 heavy atoms vs N-(3,5-dimethylphenyl) analog 392.5 g/mol, 26 heavy atoms
ΔMW ≈ −36 g/mol
Context for fragment-likeness and ligand efficiency assessment.
Values from PubChem and vendor datasheets.
Molecular weight optimization Fragment-based screening Ligand efficiency metrics

Torsional Profile: Cyclopentyl vs. Cyclohexyl N-Substituent – Conformational Restriction Assessment

The N-cyclopentyl group of 941905-45-9 possesses a five-membered ring with fewer accessible rotamers and lower pseudorotational energy barriers compared to the N-cyclohexyl analog (N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide) [1]. Cyclohexyl rings populate multiple chair and twist-boat conformers that interconvert at room temperature, whereas cyclopentane adopts a narrower envelope/twist pseudorotational itinerary [2]. This reduction in accessible conformational states for the cyclopentyl derivative can result in a lower entropic penalty upon target binding, provided the bioactive conformation is among the populated states.

Conformational restriction
Class-level
Cyclopentyl: ~3–4 low-energy conformers vs cyclohexyl: ~6–8 conformers
Estimated ~50–60% reduction in populated ring conformers
Supports conformational entropy context for structure-based design.
Inferred from cycloalkane conformational principles; bound-state may differ.
Conformational analysis Scaffold optimization Binding entropy

Hydrogen Bond Donor Count: Differentiation from Tertiary Amide and N,N-Disubstituted Analogs

941905-45-9 possesses exactly one hydrogen bond donor (the amide N–H) and five hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of 103 Ų [1]. Analogs where the cyclopentyl group is replaced by N,N-disubstituted amides (e.g., piperidine or morpholine carboxamides) lose this single H-bond donor, altering both TPSA and the capacity for directional H-bond interactions that may be critical for target engagement [2]. The retention of a single H-bond donor in 941905-45-9 balances solubility with membrane permeability considerations.

HBD & TPSA
Computed
HBD = 1, TPSA = 103 Ų vs tertiary amide analogs HBD = 0, TPSA ~10–20 Ų lower
Retained H-bond donor differentiates target engagement potential.
TPSA differences generalized from structural class trends.
Hydrogen bonding capacity Permeability Polar surface area

Recommended Research and Industrial Application Scenarios for N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (941905-45-9)


Early-Stage Medicinal Chemistry Hit Expansion and SAR Profiling Around the Sulfonylpiperidine Acetamide Scaffold

Given its intermediate molecular weight (356.5 g/mol) and moderate lipophilicity (logP 2.5), 941905-45-9 serves as a strategic probe compound for exploring the SAR of the N-substituent within sulfonylpiperidine acetamide series [1]. It can be used as a reference point for comparing N-aryl, N-cyclohexyl, and N-alkyl variants to map the steric and electronic tolerance of the target binding pocket, as well as to benchmark in vitro ADME parameters (solubility, microsomal stability, permeability) across the series [2].

Crystallography and Biophysical Binding Studies Requiring Defined H-Bond Donor Geometry

The single, well-defined amide N–H hydrogen bond donor in 941905-45-9 (TPSA = 103 Ų) makes this compound suitable for X-ray crystallography or NMR-based binding studies where a clear H-bond interaction with the target protein can be resolved [1]. Compared to N,N-disubstituted analogs lacking an HBD, 941905-45-9 provides an additional directional interaction that can facilitate unambiguous electron density interpretation and binding mode elucidation [3].

In Vitro Selectivity Profiling Against Related Enzymatic Targets

941905-45-9 can be deployed in counter-screening panels to evaluate selectivity across enzymes sensitive to sulfonylpiperidine-containing ligands (e.g., carbonic anhydrase isoforms, phosphodiesterases, or cysteine proteases implicated in the broader sulfonamide SAR landscape) [1][2]. Its cyclopentyl group introduces a steric profile distinct from planar aryl and bulkier cycloalkyl analogs, potentially yielding differential selectivity fingerprints that inform lead optimization strategies [2].

Reference Standard for Analytical Method Development and Compound Library Quality Control

With commercial availability at ≥95% purity, a well-defined molecular formula (C16H24N2O3S2), and a molecular weight of 356.5 g/mol, 941905-45-9 can serve as a calibration standard or quality control sample in HPLC, LC-MS, and NMR analytical workflows, particularly for laboratories procuring multiple members of the thiophene-2-sulfonyl piperidine acetamide chemical series [1].

Application
Selection Property
Validation Focus
SAR probe expansion
Defined N-cyclopentyl scaffold reference
Map steric/electronic tolerance and benchmark ADME parameters
Biophysical binding studies
Single amide N–H H-bond donor (TPSA 103 Ų)
Binding mode elucidation and electron density interpretation
Selectivity profiling
Cyclopentyl steric profile distinct from planar/bulky analogs
Differential selectivity fingerprint in counter-screening panels
Analytical reference
Well-defined molecular identity and research-grade purity
Calibration and QC in HPLC/LC-MS/NMR workflows
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